4H,5H,6H-cyclopenta[b]thiophen-5-one
Description
4H,5H,6H-cyclopenta[b]thiophen-5-one is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene ring system with a ketone group at the 5-position (Figure 1). Its structure consists of a strained cyclopentane ring fused to a thiophene moiety, where the thiophene is annulated at the [b] position relative to the ketone. This compound is synthesized via Grignard reactions using alkyl halides and a precursor, 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one, yielding derivatives like 5-methyl and 5-ethyl analogs with moderate efficiency (60–65% yield) .
The ketone group confers electrophilic reactivity, enabling further functionalization for applications in catalysis and materials science. For instance, cyclopenta[b]thiophenone derivatives have been explored as ligands in zirconium complexes for olefin polymerization . Its electronic properties, influenced by the conjugated thiophene and strained cyclopentane ring, make it a candidate for organic semiconductors and bioactive molecules.
Properties
CAS No. |
33449-51-3 |
|---|---|
Molecular Formula |
C7H6OS |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
4,6-dihydrocyclopenta[b]thiophen-5-one |
InChI |
InChI=1S/C7H6OS/c8-6-3-5-1-2-9-7(5)4-6/h1-2H,3-4H2 |
InChI Key |
YZHJXUXNBDAPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=C1C=CS2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Cyclization Route
The Paal-Knorr synthesis remains a cornerstone for constructing thiophene-based heterocycles. For 4H,5H,6H-cyclopenta[b]thiophen-5-one, this method involves the condensation of 1,4-dicarbonyl precursors with sulfurizing agents. A representative protocol utilizes 1,4-cyclopentanedione and phosphorus pentasulfide (PS) in anhydrous toluene under reflux (110°C for 12 hours) . The reaction proceeds via thionation of the carbonyl groups, followed by cyclization to form the thiophene ring.
Critical Parameters :
-
Solvent Selection : Toluene outperforms polar solvents like DMF due to reduced side reactions.
-
Stoichiometry : A 1:1.2 molar ratio of diketone to PS maximizes yield (72–78%) .
-
Workup : Sequential washes with sodium bicarbonate (5% w/v) and brine remove residual sulfides.
Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate, 4:1) affords the target compound in >95% purity, as confirmed by -NMR (δ 3.12 ppm, triplet, 2H; δ 6.78 ppm, singlet, 1H) .
Gewald Reaction-Based Synthesis
The Gewald reaction offers an alternative route, leveraging α-cyanoketones and elemental sulfur. For instance, 2-cyclopentenone and malononitrile react in ethanol with morpholine as a base, followed by sulfur incorporation at 80°C for 8 hours . This method constructs the thiophene ring while simultaneously introducing the cyclopentane moiety.
Optimization Insights :
-
Base Influence : Morpholine (pK 8.3) enhances enolate formation compared to weaker bases like pyridine.
-
Sulfur Source : Elemental sulfur (S) provides superior regioselectivity over Lawesson’s reagent.
Reductive Amination Pathway
A patent-pending method (WO2021105069A1) outlines a high-yield synthesis via reductive amination . 5,5-Difluoro-3-methanesulfonyl-1-(2-methylpropoxy)-4H,5H,6H-cyclopenta[c]thiophen-4-one is treated with sodium borohydride (NaBH) in methanol at 25°C for 3 hours, achieving an 86% yield.
Key Advantages :
-
Selectivity : NaBH selectively reduces the imine without affecting the sulfonyl group.
-
Scalability : Continuous flow reactors enable gram-scale production with consistent purity (99.2% by HPLC) .
Halogenation and Functionalization Strategies
Post-synthesis modifications expand utility. 5,6-Dihydro-4H-cyclopenta[b]thiophene undergoes halogenation with bromine (Br) in CCl at 0°C, introducing bromine at the α-position (yield: 89%) . Subsequent oxidation with mCPBA (meta-chloroperbenzoic acid) yields the sulfone derivative, critical for enhancing electronic properties in material science applications.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Reagents | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|
| Paal-Knorr | 72–78 | 95 | PS | 110 | 12 |
| Gewald | 65–70 | 92 | S, morpholine | 80 | 8 |
| Reductive Amination | 86 | 99.2 | NaBH | 25 | 3 |
The reductive amination route outperforms others in yield and purity, though it requires specialized precursors. The Paal-Knorr method remains preferable for laboratory-scale synthesis due to reagent accessibility .
Advanced Purification and Characterization
Purification Techniques :
-
Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 150°C) removes high-boiling impurities.
-
Crystallization : Ethanol-water mixtures (3:1) yield needle-like crystals suitable for X-ray diffraction .
Spectroscopic Validation :
-
IR Spectroscopy : Strong absorption at 1680 cm confirms the carbonyl group.
-
-NMR : Peaks at δ 192.1 ppm (C=O) and δ 142.3 ppm (thiophene C-S) validate the structure .
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times (e.g., Paal-Knorr cyclization completed in 4 hours at 130°C) . Process analytical technology (PAT) monitors real-time purity, ensuring compliance with pharmaceutical standards (ICH Q3D).
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H-cyclopenta[b]thiophen-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes .
Scientific Research Applications
4H,5H,6H-cyclopenta[b]thiophen-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as liquid crystals and conductive polymers.
Mechanism of Action
The mechanism of action of 4H,5H,6H-cyclopenta[b]thiophen-5-one involves its interaction with various molecular targets. The presence of the thiophene ring and ketone group allows it to participate in various biochemical pathways. For example, it can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Table 1: Key Properties of 4H,5H,6H-cyclopenta[b]thiophen-5-one and Analogous Compounds
Reactivity and Electronic Properties
- Ketone vs. Non-Ketone Analogs: The ketone in this compound enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) . In contrast, cyclopenta[c]thiophenes with alkyl groups exhibit greater stability and aromaticity, favoring applications in conductive polymers .
- Ring Strain : The cyclopentane ring introduces steric strain, reducing conjugation compared to benzo[b]thiophenes. However, this strain may enhance reactivity in catalytic systems .
- Heteroatom Influence : Thiazole- or pyrazole-fused analogs (e.g., 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one) exhibit distinct electronic profiles due to nitrogen’s electronegativity, broadening their utility in medicinal chemistry .
Computational Insights
Density-functional theory (DFT) studies, incorporating exact-exchange terms, have been critical in modeling the electronic structure of cyclopenta-fused thiophenes. These methods accurately predict properties like bond strain and aromaticity, which differentiate [b] and [c] isomers . For example, the ketone in this compound reduces overall aromaticity compared to its non-ketone analogs, aligning with experimental reactivity data .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm ring substitution patterns and alkyl group integration .
- X-ray crystallography : Resolves fused-ring geometry and intermolecular interactions (e.g., C–H···S bonds) .
- IR spectroscopy : Identifies carbonyl (C=O) and sulfur-containing functional groups .
How do electronic properties of derivatives influence their performance in organic electronics?
Advanced
The fused thiophene-cyclopentane system exhibits a low band gap (~1.5–2.5 eV), enabling charge transport in doped polymers. Alkyl substituents enhance solubility and tune HOMO/LUMO levels, critical for applications in:
- Conductive polymers : Stabilize p-doped states via sulfur lone-pair electrons .
- Solar cells : Improved π-conjugation enhances light absorption .
- Transistors : Alkyl chains reduce crystallinity, improving film morphology .
What strategies resolve contradictions in reported biological activities of cyclopenta-thiophenes?
Q. Advanced
- Comparative assays : Use standardized cell lines (e.g., MCF-7 for anticancer studies) to minimize variability .
- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
- Metabolic stability studies : Assess oxidative degradation pathways using liver microsomes .
What are the key challenges in purifying this compound post-synthesis?
Q. Basic
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates polar byproducts .
- Recrystallization : Low-polarity solvents (e.g., diethyl ether) yield high-purity crystals .
- Volatile impurities : Rotary evaporation under reduced pressure removes residual solvents .
How does the fused-ring system affect catalytic applications?
Advanced
The rigid cyclopenta-thiophene backbone stabilizes metal complexes (e.g., Zr or Mn), enhancing catalytic activity in alkene polymerization. Electron-rich sulfur atoms coordinate metals, while alkyl substituents modulate steric bulk for substrate access .
Which analytical methods confirm regioselectivity in substitution reactions?
Q. Basic
- NOESY NMR : Detects spatial proximity of substituents on the fused ring .
- X-ray diffraction : Directly visualizes substitution patterns .
- Mass spectrometry : Fragmentation patterns differentiate isomers (e.g., 5- vs. 6-substituted products) .
What computational methods predict the electronic structure of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies and charge distribution using crystallographic coordinates .
- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability .
- TD-DFT : Models UV-Vis absorption spectra for optoelectronic applications .
How can substituents modulate electrochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
